molecular formula C9H15N3 B6155047 5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine CAS No. 1337415-21-0

5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine

Cat. No.: B6155047
CAS No.: 1337415-21-0
M. Wt: 165.2
InChI Key:
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Description

5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine is an organic compound with a pyridine ring substituted with an aminoethyl group and two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine typically involves the reaction of 2-chloropyridine with N,N-dimethylethylenediamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the amino group. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyridine: Used as a research tool in studying potassium channels and as a drug for multiple sclerosis.

    Y-27632: An inhibitor of Rho-associated protein kinase, used in research on smooth muscle relaxation and other cellular processes.

Uniqueness

5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an aminoethyl group and dimethylamine functionality makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

1337415-21-0

Molecular Formula

C9H15N3

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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